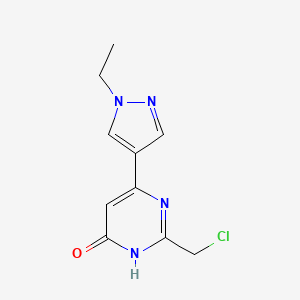
2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a chloromethyl group and a pyrazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrazole derivative.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a methyl-substituted pyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It may be used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol depends on its specific application:
Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding.
Receptor Binding: It may interact with specific receptors in the body, modulating their activity and leading to a physiological response.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-6-(1H-pyrazol-4-yl)pyrimidin-4-ol: Lacks the ethyl group on the pyrazole ring.
2-(Bromomethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol: Has a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-6-(1-ethyl-1H-imidazol-4-yl)pyrimidin-4-ol: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is unique due to the presence of both a chloromethyl group and an ethyl-substituted pyrazole ring, which may confer specific chemical reactivity and biological activity not observed in similar compounds.
属性
分子式 |
C10H11ClN4O |
|---|---|
分子量 |
238.67 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4-(1-ethylpyrazol-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H11ClN4O/c1-2-15-6-7(5-12-15)8-3-10(16)14-9(4-11)13-8/h3,5-6H,2,4H2,1H3,(H,13,14,16) |
InChI 键 |
VBBUNFGPTNFIDG-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)C2=CC(=O)NC(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


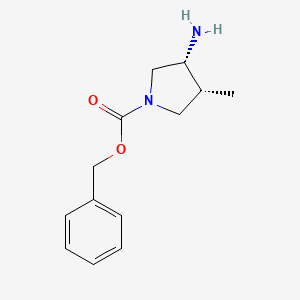
![4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride](/img/structure/B15054741.png)
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15054754.png)
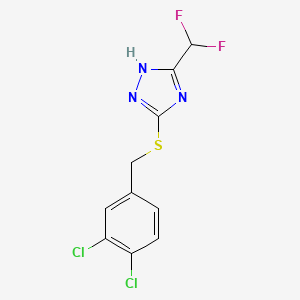

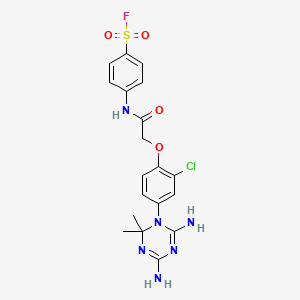
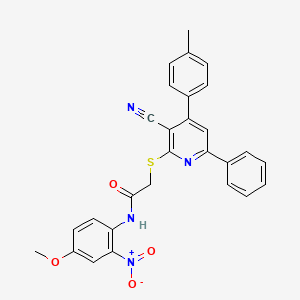

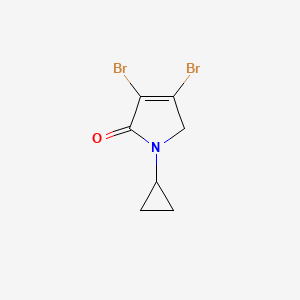
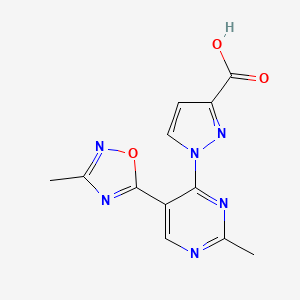

![2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15054825.png)

![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine](/img/structure/B15054830.png)
